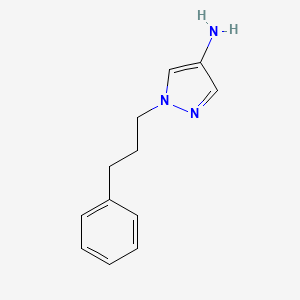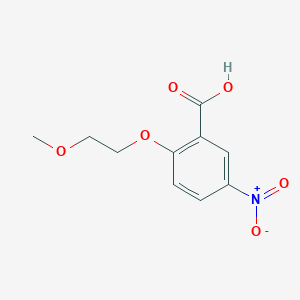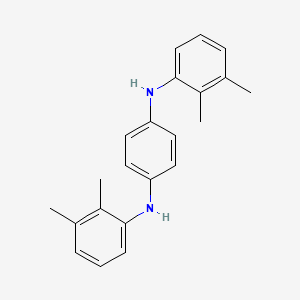
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid
描述
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid: is a labeled fatty acid, specifically an isotopically labeled form of oleic acid. This compound is characterized by the presence of carbon-13 isotopes at each carbon position, making it useful for various scientific studies, particularly in metabolic and biochemical research.
作用机制
Target of Action
Oleic acid-13C18 is a 13C labeled Oleic acid . Oleic acid is an abundant monounsaturated fatty acid . It is the most common fatty acid in human adipose tissue . One of the primary targets of Oleic acid is the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.
Mode of Action
Oleic acid acts as an activator of the Na+/K+ ATPase . By activating this enzyme, Oleic acid helps maintain the balance of sodium and potassium ions within the cell, thereby regulating cell volume, pH, and nutrient transport.
Biochemical Pathways
Oleic acid is involved in the fatty acid oxidation (FAO) pathway . It upregulates the expression of genes causing FAO . This process involves the breakdown of fatty acids to generate energy, which is crucial for various cellular functions.
Pharmacokinetics
The disposition of 13C18-oleic acid following in vivo intravenous and oral administration has been determined by liquid chromatography-mass spectrometry . .
Result of Action
The activation of Na+/K+ ATPase by Oleic acid helps maintain the cellular homeostasis. This action has significant implications for cellular functions, including nutrient transport and cell volume regulation. Moreover, the involvement of Oleic acid in the FAO pathway contributes to energy production within the cell .
生化分析
Biochemical Properties
Oleic acid-13C18 plays a significant role in various biochemical reactions. It interacts with enzymes such as acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes. Additionally, it is involved in the formation of triglycerides and phospholipids, interacting with enzymes like glycerol-3-phosphate acyltransferase and diacylglycerol acyltransferase . These interactions are crucial for lipid metabolism and energy storage.
Cellular Effects
Oleic acid-13C18 influences various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinase C and other signaling molecules. This compound also impacts gene expression related to lipid metabolism and inflammation. In hepatocytes, oleic acid-13C18 can induce the expression of genes involved in fatty acid oxidation and lipid synthesis . Additionally, it affects cellular metabolism by serving as a substrate for beta-oxidation, providing energy for cellular functions.
Molecular Mechanism
At the molecular level, oleic acid-13C18 exerts its effects through several mechanisms. It binds to and activates peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism. This compound also interacts with membrane phospholipids, altering membrane fluidity and affecting the function of membrane-bound proteins . Furthermore, oleic acid-13C18 can inhibit or activate enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleic acid-13C18 can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, air, or high temperatures. Long-term studies have shown that oleic acid-13C18 can have sustained effects on cellular function, including prolonged activation of lipid metabolism pathways and changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound in biological systems.
Dosage Effects in Animal Models
The effects of oleic acid-13C18 vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve energy balance. At high doses, oleic acid-13C18 may lead to adverse effects such as hepatic steatosis and inflammation . Threshold effects have been observed, where moderate doses optimize metabolic benefits without causing toxicity. These findings highlight the importance of dosage in studying the physiological effects of oleic acid-13C18.
Metabolic Pathways
Oleic acid-13C18 is involved in several metabolic pathways. It is a substrate for beta-oxidation, where it is broken down to produce acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, oleic acid-13C18 is incorporated into triglycerides and phospholipids, playing a role in lipid storage and membrane structure . Enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase are involved in its metabolism, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells, oleic acid-13C18 is transported and distributed by specific transporters and binding proteins. Fatty acid transport proteins (FATPs) and fatty acid-binding proteins (FABPs) facilitate its uptake and intracellular transport . Once inside the cell, oleic acid-13C18 can be directed to various organelles, including mitochondria for beta-oxidation and the endoplasmic reticulum for lipid synthesis. Its distribution affects its localization and accumulation within different cellular compartments.
Subcellular Localization
Oleic acid-13C18 exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the endoplasmic reticulum, where it participates in lipid synthesis and modification . Additionally, oleic acid-13C18 can be found in lipid droplets, serving as a storage form of fatty acids. Targeting signals and post-translational modifications, such as acylation, direct oleic acid-13C18 to specific compartments, ensuring its proper function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid typically involves the incorporation of carbon-13 isotopes into the oleic acid structure. This can be achieved through several synthetic routes, including:
Chemical Synthesis: Starting from a carbon-13 labeled precursor, such as carbon-13 labeled acetylene, which undergoes a series of reactions including hydrogenation and elongation to form the desired labeled fatty acid.
Biosynthetic Incorporation: Utilizing microorganisms or plants that have been fed with carbon-13 labeled substrates, allowing the natural biosynthetic pathways to incorporate the isotopes into the fatty acid chains.
Industrial Production Methods: Industrial production of isotopically labeled compounds often involves large-scale fermentation processes where microorganisms are cultured in media containing carbon-13 labeled substrates. The labeled fatty acids are then extracted and purified using standard biochemical techniques.
化学反应分析
Types of Reactions:
Oxidation: (Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid can undergo oxidation reactions, typically forming hydroperoxides and subsequently aldehydes and ketones.
Reduction: This compound can be reduced to form the corresponding saturated fatty acid, (Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone are commonly used under controlled conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Halogenating agents like bromine or iodine can be used under mild conditions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
科学研究应用
Chemistry:
Tracer Studies: The carbon-13 labeling allows for detailed tracer studies in metabolic pathways, providing insights into the biochemical processes involving fatty acids.
Biology:
Metabolic Research: Used to study the metabolism of fatty acids in various organisms, including humans, by tracking the incorporation and transformation of the labeled compound.
Medicine:
Diagnostic Tools: Employed in diagnostic techniques such as magnetic resonance spectroscopy (MRS) to study metabolic disorders and diseases related to fatty acid metabolism.
Industry:
Food Science: Utilized in the study of lipid oxidation and stability in food products, helping to improve shelf life and quality.
相似化合物的比较
(Z)-octadec-9-enoic acid (Oleic Acid): The non-labeled form of the compound.
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-2H18)octadec-9-enoic acid: A deuterium-labeled form of oleic acid.
Uniqueness: The primary uniqueness of (Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid lies in its carbon-13 labeling, which provides a distinct advantage in tracer studies due to the non-radioactive and stable nature of carbon-13. This allows for safe and precise tracking of the compound in various biological and chemical systems, offering insights that are not possible with non-labeled or other isotopically labeled compounds.
属性
IUPAC Name |
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-IGBBIXMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-82-7 | |
| Record name | 287100-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)













